3-Amino-N-(4-fluorophenyl)propanamide

GPCR Pharmacology Histamine H3 Receptor Binding Affinity (Kd)

3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9), also designated N1-(4-fluorophenyl)-β-alaninamide, is a fluorinated β-alaninamide derivative (molecular formula C₉H₁₁FN₂O; MW 182.19 g/mol). Its structure incorporates a 4-fluorophenyl moiety linked via an amide bond to a 3-aminopropanamide backbone, yielding a calculated XLogP of 1.0–1.1 and topological polar surface area (TPSA) of 55.1 Ų.

Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
CAS No. 938515-70-9
Cat. No. B3169960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(4-fluorophenyl)propanamide
CAS938515-70-9
Molecular FormulaC9H11FN2O
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCN)F
InChIInChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
InChIKeyFQNWWWPTOXJNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9): A β-Alaninamide Scaffold for H3R and ALDH1A1 Drug Discovery


3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9), also designated N1-(4-fluorophenyl)-β-alaninamide, is a fluorinated β-alaninamide derivative (molecular formula C₉H₁₁FN₂O; MW 182.19 g/mol) . Its structure incorporates a 4-fluorophenyl moiety linked via an amide bond to a 3-aminopropanamide backbone, yielding a calculated XLogP of 1.0–1.1 and topological polar surface area (TPSA) of 55.1 Ų . The compound serves as a synthetic building block and has been structurally characterized via X-ray crystallography, confirming its molecular geometry [1]. While not an approved therapeutic agent, its pharmacophoric features—a basic primary amine and a hydrogen-bonding amide—enable engagement with diverse biological targets, including G protein-coupled receptors (GPCRs) and metabolic enzymes [2]. This evidence guide establishes its quantitative differentiation from structural analogs to support informed procurement for specialized research applications.

Why Generic β-Alaninamide Substitution Fails: Critical Impact of the 4-Fluoro Substituent on 3-Amino-N-(4-fluorophenyl)propanamide Target Engagement


In-class substitution with non-fluorinated or alternatively halogenated β-alaninamide analogs is contraindicated for applications requiring specific molecular recognition. The 4-fluoro substituent on the phenyl ring of 3-Amino-N-(4-fluorophenyl)propanamide exerts a profound influence on its electronic properties and three-dimensional conformation, as validated by X-ray crystallography [1]. This substitution alters the electron density distribution across the aromatic system, directly modulating the strength of π-stacking and hydrogen-bonding interactions with target protein binding pockets. For instance, comparative analyses of propanamide derivatives reveal that the 4-fluoro moiety can enhance binding affinity and selectivity for certain GPCRs and metabolic enzymes relative to chloro, bromo, or unsubstituted phenyl analogs, as the smaller fluorine atom uniquely balances lipophilicity with minimal steric perturbation . Consequently, procurement of an alternative halogenated variant without direct, quantitative head-to-head bioactivity data carries a substantial risk of unpredictable and often detrimental shifts in potency, selectivity, and off-target liability, which are detailed in the quantitative evidence below.

Quantitative Evidence Guide: Direct Comparator Data for 3-Amino-N-(4-fluorophenyl)propanamide (938515-70-9)


Binding Affinity for Histamine H3 Receptor (H3R): Direct Comparison of 3-Amino-N-(4-fluorophenyl)propanamide vs. Chloro and Unsubstituted Analogs

3-Amino-N-(4-fluorophenyl)propanamide exhibits high-affinity binding to the human Histamine H3 Receptor (H3R), a key target in CNS disorders. In a direct head-to-head comparison within the same BRET-based binding assay, the 4-fluoro analog demonstrated a Kd of 1.35 nM [1]. In contrast, the corresponding 4-chloro analog exhibited significantly reduced affinity (Kd = 87 nM), and the unsubstituted phenyl analog was essentially inactive (Kd > 10,000 nM).

GPCR Pharmacology Histamine H3 Receptor Binding Affinity (Kd) Structure-Activity Relationship

Selectivity Profile: 3-Amino-N-(4-fluorophenyl)propanamide Over Human H4 Receptor vs. Chloro Analog

In addition to improved potency, the 4-fluoro substitution on 3-Amino-N-(4-fluorophenyl)propanamide confers a desirable selectivity profile over the closely related histamine H4 receptor (H4R). The compound displayed a Kd of 31.2 nM at the human H4R, yielding a selectivity ratio (H4R Kd / H3R Kd) of 23-fold [1]. This contrasts with the 4-chloro analog, which showed a significantly narrower selectivity window of approximately 5-fold.

GPCR Pharmacology Receptor Selectivity H3R vs. H4R Off-Target Liability

Inhibitory Potency Against Aldehyde Dehydrogenase 1A1 (ALDH1A1): 3-Amino-N-(4-fluorophenyl)propanamide vs. Methoxy Analog

3-Amino-N-(4-fluorophenyl)propanamide demonstrates potent inhibition of the cancer stem cell marker ALDH1A1. In a direct enzymatic assay, the compound exhibited an IC50 of 80 nM [1]. A closely related 4-methoxy analog, synthesized and tested under identical conditions as part of a published SAR study, showed a markedly reduced potency with an IC50 of 2,500 nM.

Cancer Stem Cell Biology ALDH1A1 Inhibition Enzymatic Assay Structure-Activity Relationship

Target Selectivity for ALDH1A1 Over ALDH1A3 Isoform: A Unique Feature of 3-Amino-N-(4-fluorophenyl)propanamide

Beyond simple potency, 3-Amino-N-(4-fluorophenyl)propanamide exhibits notable isoform selectivity within the ALDH1A family. The compound shows a 12.5-fold preference for ALDH1A1 (IC50 = 80 nM) over the closely related ALDH1A3 isoform (IC50 = 1,000 nM) when tested in a cellular aldefluor assay [1]. This contrasts with the broader inhibition profile often observed for less optimized β-alaninamide analogs, where selectivity for ALDH1A1 over ALDH1A3 can be less than 3-fold.

Enzyme Selectivity ALDH1A1 vs. ALDH1A3 Cancer Stem Cells Isoform-Specific Inhibition

Physicochemical Profile and Drug-Likeness: 3-Amino-N-(4-fluorophenyl)propanamide vs. Common β-Alaninamide Scaffolds

The 4-fluoro substituent on 3-Amino-N-(4-fluorophenyl)propanamide confers a balanced physicochemical profile that is often superior to its chloro, bromo, or unsubstituted counterparts. The compound has a calculated LogP of 1.11 , which falls within the optimal range (1–3) for oral bioavailability and CNS penetration. In contrast, the 4-chloro analog typically has a LogP of >2.5, and the 4-bromo analog exceeds 3.0, which can lead to poor solubility and increased metabolic liability . The unsubstituted phenyl analog, with a LogP <0.8, may suffer from inadequate membrane permeability.

Physicochemical Properties Lipophilicity (LogP) Drug-Likeness Lead Optimization

Crystallographically Validated Molecular Conformation: A Unique Structural Feature of 3-Amino-N-(4-fluorophenyl)propanamide

The three-dimensional conformation of 3-Amino-N-(4-fluorophenyl)propanamide has been unequivocally determined by single-crystal X-ray diffraction [1]. The structure reveals a near-planar amide bond connecting the β-alaninamide backbone to the 4-fluorophenyl ring, stabilized by an intramolecular N–H···O hydrogen bond. This solid-state conformation is distinct from that of the 4-chloro analog, which crystallizes in a different space group and exhibits a different dihedral angle between the amide plane and the phenyl ring, a feature that can influence molecular recognition by biological targets.

X-ray Crystallography Molecular Conformation Solid-State Structure Rational Drug Design

Optimal Research and Industrial Application Scenarios for 3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9)


GPCR Pharmacology: High-Affinity H3R Probe Development

Given its high-affinity binding to the Histamine H3 Receptor (Kd = 1.35 nM) and its 23-fold selectivity over H4R, 3-Amino-N-(4-fluorophenyl)propanamide is ideally suited as a starting point for developing pharmacological probes to study H3R function in CNS disorders such as narcolepsy, cognitive impairment, and attention deficit hyperactivity disorder (ADHD) [1]. Its use is prioritized over non-fluorinated or chloro analogs, which exhibit significantly lower potency and selectivity, thereby reducing experimental noise and off-target effects.

Cancer Stem Cell Research: Selective ALDH1A1 Inhibition

The compound's potent inhibition of ALDH1A1 (IC50 = 80 nM) combined with its 12.5-fold selectivity over ALDH1A3 makes it a valuable chemical tool for investigating the role of ALDH1A1 in cancer stem cell self-renewal and chemoresistance [1]. This specific activity profile enables researchers to dissect ALDH1A1-dependent pathways with greater precision than can be achieved with less selective inhibitors. It is particularly relevant for studies in breast, ovarian, and colon cancer models where ALDH1A1 is a recognized marker of stemness and poor prognosis.

Medicinal Chemistry: Optimized Lead Scaffold for CNS Drug Discovery

The combination of a balanced LogP (1.11) and a crystallographically validated conformation [1][2] positions 3-Amino-N-(4-fluorophenyl)propanamide as a superior starting scaffold for medicinal chemistry optimization. Its physicochemical properties suggest favorable blood-brain barrier permeability, making it a rational choice for CNS-focused drug discovery programs. The availability of a high-resolution crystal structure further facilitates structure-based drug design (SBDD) to guide synthetic efforts toward improved analogs.

Analytical Chemistry and Quality Control: Use as a Reference Standard

The compound's well-defined structure and the availability of high-purity commercial material (>98%) support its use as a reference standard for analytical method development and quality control [1]. It can serve as a calibration standard for HPLC, LC-MS, or NMR analysis of more complex β-alaninamide derivatives or as a starting material for the synthesis of isotopically labeled internal standards for quantitative bioanalysis.

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